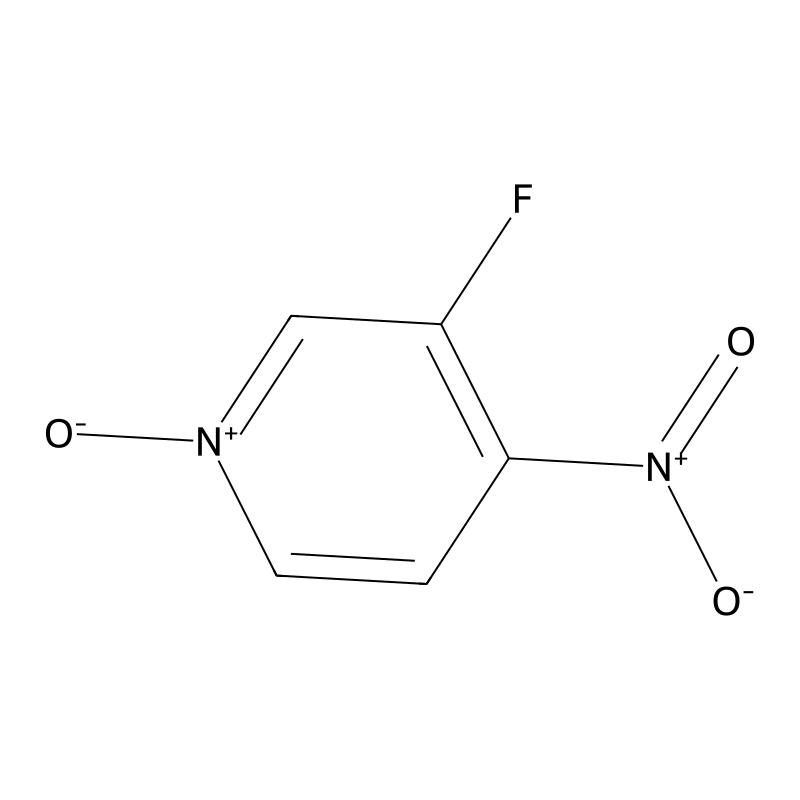

3-Fluoro-4-nitropyridine-N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radiopharmaceuticals

Application Summary: 3-Fluoro-4-nitropyridine-N-oxide has been used in the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine . This is significant because nucleophilic (radio)fluorination of pyridines is challenging due to their electron-rich aromatic structure, especially at the meta position .

Methods of Application: The method involves direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound was later converted to 3-fluoro-4-aminopyridine easily by catalytic hydrogenation .

Results or Outcomes: The approach was successfully applied for labeling with fluorine-18 .

This compound seems to be a specialized chemical used primarily in the field of radiopharmaceuticals . Its unique properties allow it to be used in direct fluorination reactions, which is unprecedented in the chemical literature .

3-Fluoro-4-nitropyridine-N-oxide is a chemical compound with the molecular formula C₅H₃FN₂O₃ and a molecular weight of 158.09 g/mol. It is classified as a pyridine derivative, characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position of the pyridine ring, along with an N-oxide functional group. The compound is notable for its electron-rich aromatic structure, which influences its reactivity and potential applications in various fields, including medicinal chemistry and radiopharmaceuticals .

Due to the limited information on 3-Fluoro-4-nitropyridine-N-oxide, it is advisable to handle it with caution, assuming it may possess similar hazards to other fluorinated nitropyridines. These can include:

The chemical behavior of 3-fluoro-4-nitropyridine-N-oxide is primarily influenced by its functional groups. Key reactions include:

- Fluorination: The compound can undergo nucleophilic substitution reactions, particularly at the meta position due to the electron-withdrawing nitro group. This makes it a suitable precursor for synthesizing other fluorinated compounds .

- Reduction: The nitro group can be reduced to an amine (specifically, 3-fluoro-4-aminopyridine) using catalytic hydrogenation methods. This transformation is significant for producing biologically active derivatives .

Several methods have been developed for synthesizing 3-fluoro-4-nitropyridine-N-oxide:

- Nucleophilic Aromatic Substitution: This method involves the reaction of 3-bromo-4-nitropyridine with tetrabutylammonium fluoride in dimethyl sulfoxide at room temperature to yield 3-fluoro-4-nitropyridine-N-oxide .

- Fluorination Precursor: The compound can also be synthesized from 3-bromo-4-nitropyridine N-oxide by direct fluorination followed by reduction to produce related amino derivatives .

These synthesis routes highlight the versatility of pyridine N-oxides as intermediates in organic synthesis.

3-Fluoro-4-nitropyridine-N-oxide finds applications in various domains:

- Medicinal Chemistry: Its derivatives are being explored for pharmacological applications, particularly in neurological disorders due to their interaction with potassium channels.

- Radiopharmaceuticals: The compound serves as a precursor for radiolabeling with fluorine-18, which is crucial in positron emission tomography imaging .

Studies on interaction mechanisms involving 3-fluoro-4-nitropyridine-N-oxide are still emerging. Its derivatives have been shown to interact with potassium channels, influencing neuronal excitability and signaling pathways. Further research is needed to elucidate the full spectrum of interactions this compound may have within biological systems.

Several compounds share structural similarities with 3-fluoro-4-nitropyridine-N-oxide. These include:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Bromo-4-nitropyridine | Bromine substituent at the 3-position | More reactive towards nucleophilic substitution |

| 4-Aminopyridine | Amino group at the 4-position | Known therapeutic agent for multiple sclerosis |

| 3-Fluoropyridine | Fluorine substituent at the 3-position | Lacks nitro and N-oxide functional groups |

The uniqueness of 3-fluoro-4-nitropyridine-N-oxide lies in its combination of both fluorine and nitro groups along with the N-oxide functionality, which enhances its reactivity and potential applications in pharmaceuticals compared to other similar compounds.

3-Fluoro-4-nitropyridine-N-oxide stands as a remarkable example of how strategic functional group placement can dramatically alter the reactivity profile of heterocyclic compounds. This compound, with the molecular formula C₅H₃FN₂O₃ and molecular weight of 158.09 grams per mole, represents a unique convergence of electron-withdrawing substituents that collectively modify the electronic properties of the pyridine ring system. The presence of both fluorine at the 3-position and nitro functionality at the 4-position, combined with N-oxidation, creates a highly polarized aromatic system that exhibits distinctive chemical behavior compared to its non-oxidized analogs.

The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a synthetic intermediate in accessing otherwise difficult-to-prepare fluorinated heterocycles. Traditional approaches to meta-fluorinated pyridines have historically relied on indirect methods or harsh reaction conditions, often resulting in poor regioselectivity and low yields. The N-oxide functionality in 3-fluoro-4-nitropyridine-N-oxide fundamentally alters the electronic distribution within the aromatic system, making previously unfavorable substitution patterns thermodynamically and kinetically accessible.

Research has demonstrated that the compound serves as a crucial building block in the synthesis of biologically active molecules, particularly those requiring specific fluorine substitution patterns for optimal pharmacological activity. The unique electronic properties imparted by the N-oxide group enable selective functionalization reactions that would be impossible or impractical with conventional pyridine derivatives. This selectivity has made the compound particularly valuable in medicinal chemistry applications where precise molecular architecture is essential for biological activity.

The compound's importance is further underscored by its role in advancing our understanding of heteroaromatic reactivity patterns. Studies have shown that the N-oxide group not only activates the ring toward nucleophilic attack but also directs regioselectivity in ways that differ significantly from traditional activating groups. This behavior has opened new avenues for synthetic methodology development and has influenced the design of related heterocyclic systems.

Historical Context of Pyridine N-oxide Chemistry

The development of pyridine N-oxide chemistry traces its origins to the pioneering work of Jakob Meisenheimer, who first reported the oxidation of pyridine using peroxybenzoic acid as the oxidant. This foundational discovery established the conceptual framework for understanding how N-oxidation could modify the reactivity of nitrogen-containing heterocycles. Meisenheimer's work revealed that pyridine-N-oxide exhibited dramatically different chemical behavior compared to pyridine itself, with the oxidized form being significantly less basic and showing enhanced susceptibility to electrophilic substitution reactions.

The historical progression of pyridine N-oxide chemistry has been marked by several key discoveries that laid the groundwork for understanding compounds like 3-fluoro-4-nitropyridine-N-oxide. Early researchers recognized that N-oxidation fundamentally altered the electron distribution within the pyridine ring, making positions that were previously unreactive toward electrophiles suddenly accessible for substitution reactions. This discovery was particularly significant because it provided a new strategy for functionalizing pyridine rings at positions that were otherwise difficult to access through conventional synthetic methods.

The evolution of pyridine N-oxide chemistry accelerated in the mid-20th century as researchers began to explore the synthetic utility of these compounds more systematically. It was during this period that the unique ability of N-oxides to direct substitution reactions to the meta position was first recognized and exploited. This regioselectivity was particularly valuable because meta-substituted pyridines had traditionally been among the most challenging heterocyclic targets to synthesize using conventional approaches.

The development of fluorinated pyridine N-oxides represents a relatively recent chapter in this historical narrative. The first systematic studies of fluorinated derivatives emerged as the pharmaceutical industry began to recognize the unique properties that fluorine substitution could impart to biologically active molecules. These investigations revealed that fluorinated N-oxides possessed even more distinctive reactivity patterns than their non-fluorinated counterparts, opening new possibilities for synthetic methodology development.

The specific compound 3-fluoro-4-nitropyridine-N-oxide emerged from this historical context as researchers sought to develop new synthetic routes to meta-fluorinated pyridines. The first successful synthesis of this compound represented a breakthrough in pyridine N-oxide chemistry, demonstrating for the first time that direct fluorination of appropriately substituted N-oxides could provide access to meta-fluorinated products with good selectivity.

Importance in Radiochemistry and Synthetic Applications

The significance of 3-fluoro-4-nitropyridine-N-oxide in radiochemistry has been transformative, particularly in the development of fluorine-18 labeled radiopharmaceuticals. Fluorine-18 is one of the most important positron-emitting isotopes used in positron emission tomography imaging, but the synthesis of fluorine-18 labeled compounds often presents significant technical challenges due to the short half-life of the isotope and the need for rapid, high-yielding synthetic procedures.

Traditional methods for incorporating fluorine-18 into pyridine rings have been limited by poor regioselectivity and harsh reaction conditions that are incompatible with the rapid synthesis requirements of radiopharmaceutical production. The discovery that 3-fluoro-4-nitropyridine-N-oxide could be synthesized through direct fluorination of 3-bromo-4-nitropyridine N-oxide under mild conditions represented a major advancement in this field. Research has shown that this transformation can be accomplished at room temperature within minutes, producing the desired meta-fluorinated product in moderate yields suitable for radiopharmaceutical applications.

The radiochemical synthesis of fluorine-18 labeled 3-fluoro-4-nitropyridine-N-oxide has been successfully demonstrated using tetrabutylammonium fluoride as the fluoride source. This approach yields the fluorine-18 labeled compound in approximately 25 percent decay-corrected yield, which represents a significant improvement over alternative synthetic routes. The mild reaction conditions and short reaction times make this method particularly well-suited for automated radiopharmaceutical production systems.

The synthetic applications of 3-fluoro-4-nitropyridine-N-oxide extend beyond radiochemistry to encompass a broad range of pharmaceutical and agrochemical targets. The compound serves as a key intermediate in the synthesis of 3-fluoro-4-aminopyridine, which is currently under investigation as a brain radiotracer for multiple sclerosis imaging. The conversion of the N-oxide to the corresponding amine can be accomplished through catalytic hydrogenation using palladium on carbon, providing quantitative yields under mild conditions.

Research has demonstrated that the compound can be synthesized through multiple synthetic routes, with the most efficient approach involving fluorination of 3-bromo-4-nitropyridine N-oxide using tetrabutylammonium fluoride in dimethylsulfoxide. This reaction proceeds with remarkable regioselectivity, favoring meta-substitution over the para-substitution that predominates in reactions of the corresponding non-oxidized substrate.

Molecular Structure and Characterization

3-Fluoro-4-nitropyridine-N-oxide represents a heterocyclic aromatic compound characterized by a pyridine ring bearing three distinct functional groups: a fluorine substituent at the 3-position, a nitro group at the 4-position, and an N-oxide functional group [1] [2]. The molecular formula is C5H3FN2O3 with a molecular weight of 158.09 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 769-54-0 [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is 3-fluoro-4-nitro-1-oxidopyridin-1-ium [2] [4]. Alternative nomenclature includes 3-fluoro-4-nitropyridine 1-oxide and pyridine, 3-fluoro-4-nitro-, 1-oxide [2] [4]. The InChI key is QHWIGULJOZAPAQ-UHFFFAOYSA-N, providing a unique identifier for database searches [3].

The molecular structure features a planar pyridine ring system with the N-oxide group creating a semipolar nitrogen-oxygen bond [6]. The presence of both electron-withdrawing groups (nitro and N-oxide) and the fluorine substituent significantly influences the electronic properties of the aromatic system [6]. Theoretical studies on related nitropyridine N-oxide compounds indicate that the nitro group maintains coplanarity with the aromatic ring, with typical twist angles of approximately 4 degrees [7] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H3FN2O3 | [1] [2] |

| Molecular Weight | 158.09 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 769-54-0 | [1] [2] |

| InChI Key | QHWIGULJOZAPAQ-UHFFFAOYSA-N | [3] |

| Exact Mass | 158.012772 g/mol | [3] |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-fluoro-4-nitropyridine-N-oxide through analysis of 1H, 13C, and 19F nuclei [9] [10] [11]. The compound exhibits characteristic coupling patterns between fluorine and hydrogen atoms, with typical 3JHF and 4JHF coupling constants observed in fluorinated pyridines [12].

For 1H nuclear magnetic resonance spectroscopy, the aromatic protons appear in the characteristic downfield region [9] [10]. The presence of the N-oxide group typically shifts resonances compared to the parent pyridine, with additional deshielding effects from the nitro group [13]. The fluorine substituent introduces characteristic coupling patterns that aid in structural confirmation [12].

13C nuclear magnetic resonance spectroscopy reveals large carbon-fluorine coupling constants, with 1JCF values typically around 268 Hz and 2JCF values approximately 25.3 Hz for similar fluoropyridine compounds [12]. The N-oxide functionality and nitro group significantly influence the chemical shifts of adjacent carbon atoms [13].

19F nuclear magnetic resonance spectroscopy provides a single resonance for the fluorine atom, with chemical shifts typically appearing in the range characteristic of aromatic fluorides [9] [12]. The coupling patterns observed in 19F spectra correspond to those seen in the 1H spectra, confirming the structural assignments [12].

Infrared Spectroscopy

Infrared spectroscopy of 3-fluoro-4-nitropyridine-N-oxide exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [14] [15] [13]. The nitro group displays two prominent absorption bands: the asymmetric nitrogen-oxygen stretch typically appears between 1550-1500 cm⁻¹, while the symmetric stretch occurs in the range 1390-1330 cm⁻¹ [16] [13].

The N-oxide functional group contributes a characteristic absorption band, with related nitropyridine N-oxide compounds showing nitrogen-oxygen stretching frequencies around 1240-1250 cm⁻¹ [13] [17]. This frequency range is diagnostic for the N-oxide functionality and appears consistently in pyridine N-oxide derivatives [17].

Additional bands corresponding to aromatic carbon-carbon stretching, carbon-hydrogen bending, and carbon-fluorine stretching vibrations complete the spectroscopic fingerprint [14] [16]. The combined presence of these characteristic frequencies provides unambiguous identification of the compound [14] [15].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Nitro Group (asymmetric) | 1550-1500 | νas(NO2) |

| Nitro Group (symmetric) | 1390-1330 | νs(NO2) |

| N-Oxide Group | 1240-1250 | ν(N→O) |

| Aromatic C-H | 3100-3000 | ν(C-H) |

| C-F Stretch | 1200-1000 | ν(C-F) |

Mass Spectrometry

Mass spectrometry of 3-fluoro-4-nitropyridine-N-oxide provides molecular ion confirmation and fragmentation patterns characteristic of nitro-containing N-oxide compounds [18] [19] [20]. The molecular ion peak appears at m/z 158, corresponding to the molecular weight of the compound [1] [2] [3].

Fragmentation patterns for nitropyridine N-oxide compounds typically involve loss of oxygen atoms from the N-oxide group (M-16) and loss of nitrogen dioxide from the nitro functionality (M-46) [18] [19] [20]. Pyridine N-oxide derivatives commonly exhibit loss of hydroxyl radical (M-17) as a prominent fragmentation pathway [20].

The presence of fluorine in the molecule may introduce additional fragmentation routes, including loss of hydrogen fluoride [21]. Mass spectrometric analysis of related fluorinated nitroaromatic compounds demonstrates that fragmentation patterns depend significantly on the substitution pattern and the relative positions of functional groups [21].

| Ion | m/z | Assignment |

|---|---|---|

| M⁺- | 158 | Molecular ion |

| [M-16]⁺ | 142 | Loss of oxygen |

| [M-17]⁺ | 141 | Loss of hydroxyl radical |

| [M-46]⁺ | 112 | Loss of nitrogen dioxide |

Physical Properties

Melting Point (122°C) and Boiling Point (417.9±25.0°C)

3-Fluoro-4-nitropyridine-N-oxide exhibits a melting point of 122°C, indicating significant intermolecular interactions in the solid state [3] [22] [23]. This relatively high melting point reflects the polar nature of the compound and the presence of multiple electron-withdrawing groups that enhance crystal packing forces [24] [25].

The predicted boiling point of 417.9±25.0°C at 760 mmHg demonstrates the thermal stability of the compound and its low volatility under standard conditions [3] [22] [23]. This elevated boiling point is consistent with the polar nature of the molecule and the presence of the N-oxide functionality, which increases intermolecular dipole-dipole interactions [24] [25].

The flash point is reported as 206.5±23.2°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [3]. The relatively high flash point suggests moderate thermal stability and reduced fire hazard compared to more volatile organic compounds [3].

Density (1.56) and Solubility Profile

The density of 3-fluoro-4-nitropyridine-N-oxide is reported as 1.56 g/cm³, reflecting the presence of dense functional groups including the nitro and N-oxide moieties [24] [25]. This density value is consistent with other nitropyridine derivatives and indicates efficient molecular packing in the condensed phase [24].

Solubility characteristics of nitropyridine N-oxide compounds indicate good solubility in polar aprotic solvents such as dimethyl sulfoxide [26] [27]. Related 4-nitropyridine N-oxide compounds demonstrate solubility in dimethyl sulfoxide while remaining insoluble in water [26]. The presence of the fluorine substituent may modify these solubility patterns compared to unsubstituted analogs [27].

The polar surface area is calculated as 71.28 Ų, indicating significant polarity that influences both solubility and membrane permeability characteristics [3] [25]. The logarithm of the partition coefficient (LogP) values reported for this compound range from -0.81 to 1.69, suggesting moderate polarity [3] [25].

| Property | Value | Units |

|---|---|---|

| Density | 1.56 | g/cm³ |

| Polar Surface Area | 71.28 | Ų |

| LogP | -0.81 to 1.69 | dimensionless |

| Refractive Index | 1.577 | dimensionless |

| Vapor Pressure | 0.0±0.9 | mmHg at 25°C |

Crystallographic Data and Solid-State Properties

Crystallographic studies of related nitropyridine N-oxide compounds provide insight into the solid-state structure and packing arrangements [32] [6] [7]. X-ray diffraction analysis of 4-nitropyridine N-oxide reveals that molecules aggregate into crystal packs primarily through hydrogen bonding between the oxygen atom of the N-oxide group and hydrogen atoms in the 2- and 6-positions of neighboring molecules [6].

The crystal structure of nitropyridine N-oxide derivatives typically exhibits parallel layered arrangements [6]. In 4-nitropyridine N-oxide, the oxygen atom of the N-oxide bond is positioned approximately above the center of the nitrogen-carbon distance between the nitro group and pyridine ring of adjacent molecules [6]. The nitrogen-oxygen intermolecular distance (2.99 Å) is shorter than the carbon-oxygen distance (3.06 Å) in these arrangements [6].

Crystallographic analysis of 2,6-dichloro-4-nitropyridine N-oxide demonstrates herringbone packing patterns with layer-to-layer distances of approximately 3.01 Å [7]. The nitro group maintains essential coplanarity with the aromatic ring, with twist angles typically less than 5 degrees [7]. Neighboring molecules in the crystal lattice exhibit tilted orientations, with ring-to-ring angles around 58 degrees [7].

The presence of the fluorine substituent in 3-fluoro-4-nitropyridine-N-oxide likely influences the crystal packing through additional intermolecular interactions [33] [8]. Theoretical studies on fluorinated nitropyridine N-oxide derivatives suggest that fluorine substitution affects both molecular geometry and intermolecular forces in the solid state [8].

| Parameter | Typical Value | Related Compound |

|---|---|---|

| Layer-to-layer distance | 3.01 Å | 2,6-dichloro-4-nitropyridine N-oxide |

| N⋯O intermolecular distance | 2.99 Å | 4-nitropyridine N-oxide |

| C⋯O intermolecular distance | 3.06 Å | 4-nitropyridine N-oxide |

| Nitro group twist angle | <5° | nitropyridine N-oxides |

| Ring-to-ring angle | ~58° | dichloro-nitropyridine N-oxide |

XLogP3

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant